(1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine

Lipophilicity Membrane permeability Physicochemical profiling

This compound belongs to the arylidene hydrazone class, featuring a 5-bromo-2,4-dimethoxybenzylidene moiety linked to a 4-nitrophenylhydrazine terminus. It is cataloged as a rare chemical in the Sigma-Aldrich CPR collection (product R749184) and is registered in the ZINC database as ZINC000084669516, indicating its availability for early-stage discovery screening.

Molecular Formula C15H14BrN3O4
Molecular Weight 380.19 g/mol
Cat. No. B11690985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine
Molecular FormulaC15H14BrN3O4
Molecular Weight380.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OC
InChIInChI=1S/C15H14BrN3O4/c1-22-14-8-15(23-2)13(16)7-10(14)9-17-18-11-3-5-12(6-4-11)19(20)21/h3-9,18H,1-2H3/b17-9+
InChIKeyKFRTVPURLOTNNM-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dimethoxybenzaldehyde (4-nitrophenyl)hydrazone: A Distinctive Hydrazone Scaffold for Kinase-Targeted Screening Libraries


This compound belongs to the arylidene hydrazone class, featuring a 5-bromo-2,4-dimethoxybenzylidene moiety linked to a 4-nitrophenylhydrazine terminus. It is cataloged as a rare chemical in the Sigma-Aldrich CPR collection (product R749184) and is registered in the ZINC database as ZINC000084669516, indicating its availability for early-stage discovery screening [1]. Sigma-Aldrich explicitly states that no analytical data are collected for this product, and it is sold as-is without purity certification, which is a critical procurement consideration .

Why Simple Hydrazone or Positional Isomer Substitution Fails for (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine


Seemingly minor structural variations, such as repositioning the nitro group from the para to the ortho position on the phenylhydrazine ring, produce measurable divergences in lipophilicity, topological polar surface area, sp3 character, and computationally predicted kinase target profiles. These differences mean that in-class hydrazone analogs cannot be assumed functionally interchangeable in discovery chemistry workflows [1][2].

Quantitative Differentiation Evidence for (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine vs. Its Closest Analogs


Higher Computed Lipophilicity (logP) of the 4-Nitrophenyl Isomer vs. 2-Nitrophenyl Isomer

The 4-nitrophenyl isomer (ZINC000084669516) has a computed logP of 2.116, whereas the 2-nitrophenyl positional isomer (ZINC000000854223) yields a logP of 1.811, representing a +0.305 log unit increase in lipophilicity that can substantially influence passive membrane diffusion and non-specific protein binding [1][2].

Lipophilicity Membrane permeability Physicochemical profiling

Topological Polar Surface Area (tPSA) Difference Between 4-Nitro and 2-Nitro Positional Isomers

At reference pH, the target 4-nitrophenyl isomer possesses a computed tPSA of 105 Ų, compared to 102 Ų for the 2-nitrophenyl isomer (mid‑pH 7.4 protomer), a +3 Ų increment that lies near the established 90 Ų threshold for CNS penetration and 140 Ų threshold for oral absorption [1][2].

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Markedly Higher sp3 Carbon Fraction Indicating Greater Three-Dimensional Character

The target compound exhibits a fraction of sp3-hybridized carbon atoms of 0.33, an order-of-magnitude higher than the 0.07 fraction calculated for the 2-nitrophenyl isomer. This substantial +0.26 difference implies significantly increased molecular three-dimensionality, which is correlated with improved aqueous solubility and reduced polypharmacology risk [1][2].

Fraction sp3 Conformational diversity Drug-likeness

Computationally Predicted Kinase Target Divergence: PIM Kinases vs. NS5B/ADAM12

Similarity ensemble approach (SEA) analysis using ChEMBL20 predicts the 4-nitrophenyl isomer to be most similar to known ligands of the PIM kinase family (PIM1 p-value 24, PIM2 p-value 28, PIM3 p-value 25), indicating potential use in PIM kinase inhibitor discovery. In contrast, the 2-nitrophenyl isomer shows highest similarity to NS5B (HCV RNA-dependent RNA polymerase, p-value 0) and ADAM12 (p-value 37) [1][2]. The target class divergence is absolute, with no overlapping top predicted targets.

Kinase inhibitor Target prediction Similarity ensemble approach PIM kinase

Procurement-Guiding Application Scenarios for (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine


PIM Kinase Inhibitor Screening Library Expansion

The SEA-predicted affinity for PIM1, PIM2, and PIM3 kinases makes this compound a logical addition to focused kinase inhibitor libraries targeting PIM-driven oncology indications [1].

Physicochemical Property-Driven Lead Optimization Benchmarks

With a logP of 2.116 and tPSA of 105 Ų, this compound serves as a calibrated reference for property-based optimization of hydrazone leads, particularly when balancing lipophilicity against polar surface area for oral bioavailability [1].

Three-Dimensional Diversity Screening for Selectivity Profiling

The elevated Fsp3 of 0.33, substantially higher than flat aromatic analogs, positions this compound as a three-dimensional scaffold for selectivity screening against kinase panels, potentially reducing off-target hit rates [1].

Synthetic Derivatization via Bromo Substituent for Structure-Activity Relationship Exploration

The aryl bromide at the 5-position of the dimethoxybenzylidene ring provides a versatile synthetic handle for Suzuki–Miyaura cross-coupling, enabling rapid diversification of the scaffold while retaining the favorable 4-nitrophenyl hydrazone core .

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